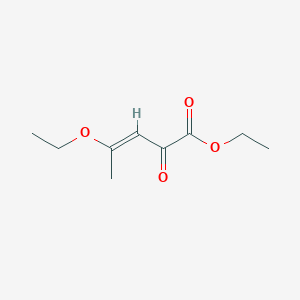

Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-ethoxy-2-oxopent-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-12-7(3)6-8(10)9(11)13-5-2/h6H,4-5H2,1-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZDFJZKXHTQDM-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=CC(=O)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C/C(=O)C(=O)OCC)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of α,β Unsaturated Ketoesters in Synthetic Methodologies

The α,β-unsaturated carbonyl moiety is one of the most fundamental and useful functional groups in organic chemistry, and its incorporation into a ketoester framework gives rise to a class of exceptionally versatile synthetic intermediates. sigmaaldrich.com These compounds are recognized as key building blocks in the construction of complex molecular architectures. sigmaaldrich.com Their synthetic importance stems from the multiple electrophilic sites, which allow for a wide range of chemical transformations.

Methodologies for the synthesis of α,β-unsaturated carbonyl compounds are well-established and diverse, including classic reactions like aldol (B89426) and Claisen-Schmidt condensations, as well as modern catalytic methods such as carbonylation reactions and α,β-dehydrogenation of saturated esters. sigmaaldrich.comparchem.com The reactivity of α,β-unsaturated ketoesters is dominated by their susceptibility to nucleophilic attack. They are excellent Michael acceptors for 1,4-conjugate additions, a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. cymitquimica.com Furthermore, the carbonyl groups can undergo 1,2-additions, and the conjugated system can participate as a 2π component in various cycloaddition reactions. nih.gov The presence of the adjacent keto and ester groups in an α,β-unsaturated system enhances the electrophilicity of the molecule, making these compounds valuable precursors for a variety of more complex structures, including numerous natural products and medicinal agents. cymitquimica.combeilstein-journals.org

Structural Distinctiveness and Reactivity Prominence of Ethyl 3e 4 Ethoxy 2 Oxopent 3 Enoate

The specific structure of Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate sets it apart as a specialized reagent. Its chemical identity is detailed in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | ethyl (E)-4-ethoxy-2-oxopent-3-enoate |

| CAS Numbers | 1228386-26-2, 181512-62-9 parchem.com |

| Molecular Formula | C₉H₁₄O₄ parchem.com |

| Molecular Weight | 186.21 g/mol |

The molecule's prominence in reactivity stems from a confluence of its functional groups:

The α,β-Unsaturated Ketoester System: This core structure provides two primary electrophilic centers: the carbonyl carbon (C2) and the β-carbon of the double bond (C4). This allows for selective 1,2- or 1,4-additions depending on the nature of the nucleophile and reaction conditions.

The 4-Ethoxy Group: The presence of an ethoxy group at the β-position makes the compound a vinologous ester or an enol ether. This group can influence the reactivity in several ways. It can act as a leaving group upon nucleophilic attack at the β-carbon, leading to a substitution-addition pathway. This reactivity pattern is crucial for the synthesis of various heterocyclic systems.

The Pentenoate Backbone: Compared to its butenoate analog, the methyl group at the C5 position adds another layer of steric and electronic influence that can be exploited in designing synthetic strategies.

This combination of functionalities makes this compound an effective three-carbon synthon for constructing five- and six-membered rings. For instance, reaction with binucleophiles like amidines or ureas can lead to the formation of pyrimidine (B1678525) derivatives, a core scaffold in many biologically active compounds.

Evolution of Research Themes Pertaining to Ethyl 3e 4 Ethoxy 2 Oxopent 3 Enoate in Academic Literature

A direct and extensive body of academic literature focused singularly on Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate is not prominent. Its presence is primarily noted in the catalogs of chemical suppliers, where it is listed as a commercially available synthetic intermediate. parchem.combldpharm.com This suggests that its primary use may lie within industrial, proprietary, or process chemistry contexts rather than in exploratory academic research that would typically result in peer-reviewed publications.

However, the research themes surrounding closely related α,β-unsaturated ketoesters and β-alkoxy enones provide a clear context for its utility. The synthesis of heterocyclic compounds, such as pyrimidines and their fused-ring analogues, is a major area where such synthons are indispensable. For example, related structures are used to prepare thieno[2,3-d]pyrimidines, which have been investigated for their antiallergenic properties. nih.gov Similarly, derivatives of the closely related Ethyl 4-ethoxy-2-oxobut-3-enoate have been explored as precursors to bioactive compounds with potential anticancer activity. Therefore, the research evolution relevant to this compound is tied to the broader, ongoing search for efficient synthetic routes to complex organic molecules, particularly pharmaceuticals and agrochemicals, where it serves as a specialized, pre-functionalized building block.

Research Objectives and Scope for In Depth Investigation of the Compound

Advanced Condensation and Enolate-Mediated Synthesis Routes

Condensation reactions, particularly those involving enolates, are fundamental to the construction of the carbon skeleton of this compound. These methods leverage the reactivity of dicarbonyl compounds and their derivatives.

Optimized Approaches via Ethyl Acetoacetate (B1235776) and Enol Ethers

A primary and efficient route to β-alkoxy-α,β-unsaturated esters involves the reaction of a β-ketoester, such as ethyl acetoacetate, with an orthoformate. Specifically, the synthesis of related structures like ethyl (2E)-3-ethoxybut-2-enoate is achieved by reacting ethyl acetoacetate with triethyl orthoformate. researchgate.net This reaction proceeds via the formation of an enol ether from the ketone functionality of ethyl acetoacetate.

To synthesize the target molecule, this compound, a similar strategy can be envisioned. The core reaction involves the condensation of ethyl acetoacetate with an electrophilic ethoxy source, often in the presence of an acid or base catalyst to facilitate the formation of the enol ether intermediate. The process can be optimized by controlling reaction conditions such as temperature and the choice of catalyst to favor the formation of the thermodynamically more stable (E)-isomer.

A general representation of this synthesis is shown below:

Reaction Scheme: Synthesis from Ethyl Acetoacetate

Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions provide another powerful avenue for synthesizing β-keto esters and their derivatives. The Claisen condensation, a cornerstone reaction in organic synthesis, involves the base-mediated reaction between two ester molecules (or an ester and a carbonyl compound) to form a β-keto ester or a β-diketone. organic-chemistry.org

In the context of this compound, a crossed Claisen-type condensation could be employed. This would involve the reaction of an enolate derived from ethyl acetate (B1210297) with an appropriate acyl donor, such as ethyl 3-ethoxyacrylate. Alternatively, the enolate of ethyl acetoacetate can be reacted with an electrophile that introduces the required ethoxyvinylidene moiety. The choice of base is critical, with non-nucleophilic, strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) being preferred to ensure complete enolate formation and prevent side reactions.

The efficiency of these condensation reactions often depends on driving the equilibrium towards the product side. This is typically achieved by using a stoichiometric amount of base, which deprotonates the newly formed, more acidic β-dicarbonyl product.

Catalytic Strategies for Stereoselective and Efficient Preparation

Catalysis offers elegant solutions for improving the efficiency, selectivity, and environmental profile of synthetic routes. Both Brønsted acid and transition metal catalysis play crucial roles in the synthesis and isomerization of this compound and its analogs.

Brønsted Acid-Catalyzed Isomerization and Equilibration Processes

The stereochemistry of the C3=C4 double bond is a key feature of the target molecule. While synthetic methods may yield a mixture of (E) and (Z) isomers, Brønsted acids can be used to catalyze the isomerization to the thermodynamically preferred isomer. Studies on related α,β-unsaturated γ-ketoesters have shown that Brønsted acids like methanesulfonic acid (MsOH) can promote E/Z isomerization. nih.gov The mechanism typically involves protonation of the carbonyl oxygen, which increases the acidity of the α-protons and facilitates tautomerization to an enol intermediate. nih.govnih.gov Subsequent reprotonation and deprotonation steps allow for equilibration between the geometric isomers.

In a similar vein, the addition of protic acids to alkenes proceeds through a mechanism involving reversible protonation to form a carbocation intermediate, which can lead to isomerization. nih.gov For β-alkoxy enoates, acid catalysis can facilitate the equilibration between the (E) and (Z) forms, often favoring the more stable trans configuration where steric hindrance between the substituents is minimized.

| Catalyst Type | General Role | Potential Application |

| Brønsted Acid (e.g., TFA, MsOH) | Protonation of carbonyl, enol formation | E/Z isomerization of the C=C bond to favor the (3E) isomer. nih.govorganic-chemistry.org |

| Lewis Acid (e.g., BF₃·OEt₂) | Activation of carbonyls and enol ethers | Can be used in acylation or condensation steps. bldpharm.com |

Transition Metal-Catalyzed (e.g., Rh(II)-catalyzed) Diazo Transformations

Transition metal catalysis, particularly using rhodium(II) complexes, provides a sophisticated method for constructing functionalized molecules that are analogs of this compound. The core of this methodology is the rhodium-catalyzed decomposition of diazo compounds to generate highly reactive metal carbene intermediates. nih.govmpg.de

These carbenes can undergo a variety of transformations to form new carbon-carbon and carbon-heteroatom bonds. For instance, an Rh(II)-catalyzed reaction of a suitable diazoester with an enol ether could lead to cyclopropanation or C-H insertion products. researchgate.net A key synthetic strategy involves the reaction of diazo compounds with benzyl (B1604629) halides or acid halides, catalyzed by Rh(II), to produce functionalized esters and ethers. researchgate.net This approach offers a powerful tool for creating diverse analogs by varying the diazo compound and the reaction partner.

The general mechanism involves:

Formation of a rhodium-carbene complex from the diazo precursor with the expulsion of nitrogen gas. mpg.de

Reaction of the carbene with a substrate (e.g., an enol ether, halide).

Formation of the final functionalized product.

This strategy is advantageous due to its mild reaction conditions and the high efficiency imparted by the catalyst. researchgate.net

Acylation of Enol Ethers and Acetals for Derivative Synthesis

Acylation of enol ethers or their synthetic equivalents is a direct and effective method for synthesizing β-dicarbonyl compounds, including derivatives of the title compound. This approach involves reacting an electron-rich enol ether with a strong acylating agent.

A prominent method is the C-acylation of enol silyl (B83357) ethers with an acid chloride, often catalyzed by a Lewis acid or a suitable organocatalyst, to produce β-diketones or β-keto esters. organic-chemistry.org To synthesize this compound, one could envision the acylation of 1-ethoxyprop-1-ene with an appropriate acylating agent like ethyl oxalyl chloride (ethyl chlorooxoacetate). sigmaaldrich.com This reaction, typically a Friedel-Crafts-type acylation, would introduce the ethyl oxalyl group at the nucleophilic carbon of the enol ether. nih.govmasterorganicchemistry.com

| Acylating Agent | Substrate | Product Type |

| Ethyl Oxalyl Chloride sigmaaldrich.com | 1-Ethoxyprop-1-ene | β-Keto Ester (Target skeleton) |

| Methyl Cyanoformate researchgate.net | Ketone Lithium Enolate | β-Keto Ester |

| Acid Anhydrides organic-chemistry.org | Magnesium Enolate of Malonic Acid Half Oxyester | α-Substituted β-Keto Ester |

The reaction of alcohols with oxalyl chloride can generate alkyloxalyl chlorides in situ, which are potent electrophiles for these acylation reactions. nih.govgoogle.com The choice of reaction conditions, including solvent and temperature, is crucial to control the regioselectivity of the acylation and to prevent competing O-acylation.

Derivatization and Structural Modification for Library Generation

The strategic derivatization of core scaffolds to generate libraries of structurally diverse analogs is a cornerstone of modern medicinal chemistry and drug discovery. The molecular architecture of this compound, featuring a reactive α,β-unsaturated keto-ester system, presents multiple handles for structural modification. These reactive sites can be exploited through various synthetic transformations to produce a library of functionalized analogs, enabling the exploration of structure-activity relationships (SAR).

The primary sites for derivatization on the this compound scaffold are the electrophilic β-carbon of the enone system, the ketone carbonyl group, the ester functionality, and the methyl group at the terminus. Each of these positions can be targeted with a high degree of chemoselectivity to introduce diverse chemical moieties.

One of the most powerful strategies for generating molecular diversity is Diversity-Oriented Synthesis (DOS). This approach aims to create collections of structurally complex and diverse small molecules from a common starting material. rsc.orgrsc.orgmdpi.com The application of DOS principles to this compound would involve a series of branching reaction pathways from this central scaffold.

For instance, the β-position is susceptible to Michael addition reactions with a wide array of nucleophiles. This allows for the introduction of various substituents, including amines, thiols, and carbanions. The resulting adducts can then undergo further intramolecular cyclizations or subsequent functional group transformations to rapidly build molecular complexity. A study on related α,β-unsaturated carbonyl compounds demonstrated the use of tandem oxy-Michael addition/cyclization reactions with naphthols to synthesize naphthopyrans. mdpi.com This type of reaction could be adapted to generate a library of novel heterocyclic systems from this compound.

The ketone and ester carbonyl groups also serve as key points for derivatization. The ketone can be subjected to nucleophilic addition, reduction to the corresponding alcohol, or converted to an oxime or hydrazone. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a library of amines or alcohols to generate a diverse set of amides or alternative esters. β-ketoesters are well-established synthons in synthetic chemistry due to their versatile reactive sites. researchgate.net

The generation of enolates from the terminal methyl group provides another avenue for derivatization. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org Treatment with a strong base, such as lithium diisopropylamide (LDA), would generate the corresponding enolate, which can then be reacted with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce substituents at this position.

The following table outlines potential derivatization strategies for generating a library of analogs from this compound, based on the reactivity of related α,β-unsaturated carbonyl systems.

| Reactive Site | Reaction Type | Reagents/Conditions | Potential Products | Citation |

| β-Carbon (Michael Acceptor) | Michael Addition | Amines, Thiols, Grignard Reagents | β-Substituted keto-esters | mdpi.com |

| Ketone Carbonyl | Nucleophilic Addition | Grignard Reagents, Organolithium Reagents | Tertiary alcohols | researchgate.net |

| Ketone Carbonyl | Reduction | NaBH4, LiAlH4 | Secondary alcohols | |

| Ketone Carbonyl | Knoevenagel Condensation | Active methylene (B1212753) compounds | Extended conjugated systems | nih.gov |

| Ester Carbonyl | Hydrolysis & Amidation | 1. LiOH, H2O 2. Amine library, coupling agents (e.g., HATU, EDCI) | Diverse amides | researchgate.net |

| Terminal Methyl Group (via enolate) | Alkylation | 1. LDA, THF, -78 °C 2. Alkyl halides (R-X) | γ-Alkylated products | wikipedia.orglibretexts.org |

| Terminal Methyl Group (via enolate) | Aldol (B89426) Reaction | 1. LDA, THF, -78 °C 2. Aldehydes/Ketones (RCHO/RCOR') | β'-Hydroxy products | youtube.com |

| Diene System (Diels-Alder) | [4+2] Cycloaddition | Dienes (e.g., Butadiene, Cyclopentadiene) | Cyclic adducts | nih.gov |

This table presents potential reactions based on the general reactivity of α,β-unsaturated keto-esters. Specific conditions for this compound may require optimization.

Furthermore, multicomponent reactions (MCRs) offer an efficient strategy for library generation, as they allow for the formation of complex products from three or more starting materials in a single synthetic operation. frontiersin.org An MCR strategy involving this compound, an amine, and an isocyanide, for example, could potentially yield a library of highly functionalized, peptidomimetic structures.

The systematic application of these and other synthetic methodologies would enable the generation of a large and diverse library of analogs based on the this compound scaffold. Screening of such a library against various biological targets could lead to the identification of novel bioactive compounds. nih.govnih.gov

Transition Metal-Mediated Transformations and Functionalization

Transition metal catalysis offers powerful tools for the functionalization of α,β-unsaturated carbonyl compounds. researchgate.netrsc.org These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. youtube.com For a substrate like this compound, the enol ether moiety can be considered a vinyl ether. While direct cross-coupling of such systems can be challenging, related vinyl halides or triflates are common coupling partners. A more relevant transformation is conjunctive cross-coupling, where a three-component reaction combines an organoboron reagent, an organolithium or Grignard reagent, and a C(sp²) electrophile, catalyzed by palladium. nih.gov This strategy allows for the stereospecific construction of complex organoboronic esters from α,β-unsaturated ester substrates. nih.gov

Radical reactions provide unique pathways for bond formation. Titanocene(III) chloride (Cp₂TiCl) is a single-electron transfer reagent capable of generating radical intermediates from epoxides. wikipedia.org These radicals can be trapped intramolecularly by acceptor moieties like alkenes or carbonyls, which are present in this compound. This approach allows for the construction of complex ring systems. For example, a radical generated elsewhere in a molecule could cyclize onto the α,β-unsaturated system of the title compound to form a new five-membered ring.

Rearrangement Reactions and Tautomerism Studies

The reactivity of this compound is significantly influenced by its structural features, namely the presence of multiple carbonyl groups and a reactive α,β-unsaturated system. These characteristics facilitate both tautomeric equilibria and a variety of rearrangement reactions, particularly those induced by nucleophiles.

Tautomerism

Like many dicarbonyl compounds, this compound exists in equilibrium between its keto form and multiple enol tautomers. libretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.com The primary equilibrium for this compound is between the diketo form and its corresponding enol forms.

The keto tautomer is generally favored for simple carbonyl compounds due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, for 1,3-dicarbonyl compounds, the enol form can be significantly stabilized through intramolecular hydrogen bonding and conjugation. libretexts.orgyoutube.com In the case of this compound, the molecule can be considered a vinylogous β-keto ester. The presence of hydrogens on the C5-methyl group allows for the formation of an enol involving the C2-keto group.

This tautomerism can be catalyzed by either acid or base. youtube.com

Base-catalyzed enolization: A base removes an α-hydrogen (from C5) to form a resonance-stabilized enolate anion, which is then protonated on the oxygen atom to yield the enol. libretexts.org

Acid-catalyzed enolization: An acid protonates the C2-carbonyl oxygen, and a subsequent deprotonation at the α-carbon (C5) by a weak base (like the solvent) forms the enol.

The position of the equilibrium is highly sensitive to the solvent. masterorganicchemistry.com In non-polar, aprotic solvents, the enol form is often favored as it can form a stable, intramolecular hydrogen bond. In polar, protic solvents, this advantage is diminished as the solvent molecules can compete for hydrogen bonding, shifting the equilibrium toward the keto form. masterorganicchemistry.com

| Tautomeric Form | Key Structural Features | Potential Stabilizing Factors |

|---|---|---|

| Keto Form (Parent Compound) | Contains C2-keto and C1-ester carbonyls; C3=C4 double bond. | High thermodynamic stability of the C=O bond. |

| (3E,5Z)-Enol Form | Contains C2-hydroxyl, C1-ester, and a C2=C3-C4=C5 conjugated diene system. | Extended conjugation across the diene system. Potential for intramolecular hydrogen bonding between the C2-hydroxyl and the C1-ester oxygen. |

Rearrangement Reactions

While specific rearrangement studies on this compound are not extensively documented, its reactivity profile can be inferred from related acyclic and cyclic structures, such as 2H-pyran-2-ones. clockss.orgmdpi.com The electrophilic nature of the carbon atoms at positions 2, 4, and the ester carbonyl makes the molecule susceptible to nucleophilic attack, which can initiate rearrangements and cyclizations. researchgate.net

Nucleophile-Induced Rearrangements and Cyclizations

The most common rearrangements for this class of compounds involve reactions with nucleophiles, leading to new heterocyclic structures. These reactions often proceed via a ring-opening/ring-closing mechanism in cyclic analogues or through addition-cyclization pathways in acyclic precursors. researchgate.net

A closely related compound, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, undergoes reaction with amines to form pyrrol-2-one derivatives. researchgate.net This transformation involves an initial nucleophilic substitution or addition followed by an intramolecular cyclization, representing a significant molecular rearrangement. By analogy, this compound is expected to react with binucleophiles like hydrazines, hydroxylamine, or amidines to yield five- or six-membered heterocyclic systems.

For instance, the reaction of 2H-pyran-2-ones with hydrazines is a well-established method for synthesizing pyridazine (B1198779) derivatives. clockss.org This reaction proceeds via a nucleophilic attack of hydrazine (B178648) on an electrophilic carbon of the pyran-2-one ring (typically C6 or C2), leading to the opening of the lactone ring. The resulting open-chain intermediate then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyridazine ring. clockss.org

| Reactant Class (Nucleophile) | Anticipated Product Class (from Analogous Reactions) | General Mechanism Outline |

|---|---|---|

| Hydrazines | Pyridazinones or Pyrazoles | Nucleophilic attack, ring-opening (of cyclic analogs) or addition, followed by intramolecular cyclization and dehydration. clockss.orgresearchgate.net |

| Primary Amines | Pyridones or Pyrrol-2-ones | Michael-type addition or direct nucleophilic attack at a carbonyl, followed by cyclization. researchgate.net |

| Hydroxylamine | Isoxazoles or Pyridones | Nucleophilic attack by the amino group, followed by intramolecular condensation. researchgate.net |

| o-Phenylenediamine | Benzodiazepines | Initial attack by one amino group, followed by intramolecular cyclization of the second amino group. researchgate.net |

Thermal and Photochemical Rearrangements

While less common for this specific substrate, thermal or photochemical conditions can sometimes induce sigmatropic rearrangements. mdpi.com For this compound, the formation of an enol tautomer creates a conjugated system that could, under specific energetic conditions, potentially undergo electrocyclization or other pericyclic reactions, although such pathways require specific stereochemical and energetic criteria to be met and have not been reported for this compound.

Building Block in Natural Product Total Synthesis

The total synthesis of complex natural products often relies on versatile building blocks that can introduce specific functionalities and stereocenters. While this compound possesses features characteristic of precursors in such syntheses, its direct application is not extensively documented.

Precursor Role in Polyketide Synthesis

Polyketides are a large class of natural products characterized by repeating β-hydroxycarbonyl units. The synthesis of polyketide chains often involves the iterative addition of two-carbon or three-carbon units. The structure of this compound, containing a five-carbon backbone with multiple oxygenation points, suggests its potential as a starting material for specific, modified polyketide fragments. However, there are no specific examples in the surveyed literature of its use as a direct precursor in the total synthesis of polyketides.

Intermediacy in the Synthesis of Bioactive Alkaloids and Terpenoids

Alkaloids and terpenoids represent vast families of natural products with significant biological activities. Their synthesis is a cornerstone of organic chemistry. The reactive sites within this compound—the α,β-unsaturated ketone amenable to Michael additions and the ester available for condensation reactions—make it a plausible intermediate for constructing the heterocyclic or carbocyclic cores of these molecules. Despite this theoretical potential, dedicated studies detailing its role as an intermediate in the total synthesis of specific alkaloids or terpenoids are not found in current chemical literature.

Construction of Advanced Pharmaceutical Intermediates

The creation of novel pharmaceutical agents often requires advanced intermediates that provide a structural scaffold for modification. The multifunctionality of this compound makes it an interesting candidate for this role.

Scaffold for β-Hydroxy-γ-lactam Antibiotics and Carbapenems

β-Lactam antibiotics, including carbapenems, are critical antibacterial agents. Their synthesis often involves the construction of the characteristic four-membered lactam ring. While various synthetic routes to these compounds exist, there is no documented evidence of this compound being used as a direct scaffold or precursor in the synthesis of β-Hydroxy-γ-lactam antibiotics or carbapenems. The specific substitution pattern of the molecule may not be directly amenable to the established cyclization strategies for these particular antibiotic classes without significant prior modification.

Precursor for Bioactive Compounds with Defined Pharmacophores

A pharmacophore is the essential ensemble of steric and electronic features necessary for a molecule's biological activity. The value of a synthetic building block is often measured by its ability to introduce or serve as a template for a known pharmacophore.

While direct applications of this compound are scarce, research on closely related analogues provides insight into its potential. For instance, a study on Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate demonstrated its utility as a synthon for preparing novel 1,4-benzoxazines and pyrrole-2-ones. researchgate.net These heterocyclic systems are important scaffolds in medicinal chemistry. The reactions involved C-amination and cyclization, suggesting that this compound, with its similar enol ether system, could potentially undergo analogous transformations to yield bioactive heterocyclic structures. researchgate.net

| Analogue Compound | Resulting Bioactive Scaffold | Reaction Type | Reference |

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | 1,4-Benzoxazines, Pyrrole-2-ones | C-amination/Cyclization | researchgate.net |

This table illustrates the synthetic utility of a closely related compound, highlighting a potential, though currently unexplored, avenue for this compound.

Development of Agrochemical Scaffolds

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, relies on the discovery of novel chemical scaffolds. The reactivity of α,β-unsaturated systems is frequently exploited in the synthesis of such compounds. The general use of related enoates as intermediates in the synthesis of agrochemicals is known. However, specific research detailing the application of this compound for the development of agrochemical scaffolds is not available in the reviewed literature. Its potential remains inferred from the general reactivity of its functional groups rather than from documented examples.

Synthesis of Precursors for Functional Materials

Extensive investigation of scientific literature and chemical databases reveals a notable scarcity of documented applications specifically employing this compound in the synthesis of precursors for functional materials. However, an analysis of its molecular architecture, which features a conjugated α,β-unsaturated ester system and an enol ether moiety, allows for a theoretical exploration of its potential in this domain of chemical synthesis.

The reactivity of this compound is dictated by these two key functional groups. The α,β-unsaturated carbonyl system is a well-known Michael acceptor, susceptible to conjugate addition reactions. wikipedia.org This reactivity is fundamental in polymer chemistry, where such motifs can participate in chain-growth polymerization or in the synthesis of monomers for subsequent polymerization. For instance, α,β-unsaturated esters are known to be valuable in the development of various polymers. rsc.orgrsc.org The general class of these compounds can undergo polymerization, which is a dominant application for many α,β-unsaturated carbonyls on an industrial scale. wikipedia.org

Furthermore, the enol ether component of this compound introduces another layer of synthetic versatility. Enol ethers are electron-rich alkenes that can react with a variety of electrophiles. wikipedia.orgnih.gov This functionality can be leveraged to introduce diverse substituents or to construct heterocyclic systems, which themselves can be building blocks for functional materials. The ambiphilic nature of alkyl enol ethers allows them to react with both electrophiles and nucleophiles, expanding their synthetic potential. researchgate.net

While direct, published evidence is lacking for this compound, its inherent chemical functionalities suggest a potential, yet unexplored, role in the synthesis of specialized monomers or as a modifier for existing polymer systems. The strategic combination of its reactive sites could, in principle, be exploited to design and synthesize complex precursors for materials with tailored electronic or physical properties.

Table 1: Potential Synthetic Utility of this compound Moieties for Functional Material Precursors

| Functional Group | Potential Reaction Type | Implication for Functional Material Precursor Synthesis |

| α,β-Unsaturated Ester | Michael Addition | Incorporation into polymer chains via conjugate addition. |

| Polymerization | Formation of polyacrylate-type materials. wikipedia.org | |

| Cycloaddition Reactions | Synthesis of cyclic monomers with defined stereochemistry. | |

| Enol Ether | Electrophilic Addition | Functionalization of the double bond to introduce new properties. wikipedia.org |

| Cycloaddition Reactions | Construction of heterocyclic systems for advanced materials. nih.gov | |

| Hydrolysis | Conversion to a β-ketoester, a versatile synthetic intermediate. |

Computational and Theoretical Chemistry Investigations of Ethyl 3e 4 Ethoxy 2 Oxopent 3 Enoate

Quantum Chemical Calculations for Structural and Conformational Analysis

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate at the atomic level. These methods would provide precise information about its three-dimensional structure, stability, and the distribution of electrons.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the properties of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable arrangement of its atoms in space (i.e., its equilibrium geometry). This analysis would yield key structural parameters.

Although specific DFT studies on this compound are not found in the literature, a hypothetical analysis would generate data such as that presented in the table below. These values are illustrative of what a DFT calculation would provide.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (ketone) | ~1.22 Å | |

| C=O (ester) | ~1.21 Å | |

| C=C (alkene) | ~1.35 Å | |

| C-C (single) | ~1.48 Å | |

| C-O (ester) | ~1.34 Å | |

| C-O (ether) | ~1.36 Å | |

| Bond Angles (°) | ||

| O=C-C | ~120° | |

| C=C-C | ~123° | |

| C-O-C (ether) | ~118° | |

| Dihedral Angles (°) | ||

| O=C-C=C | ~180° (for s-trans) | |

| C=C-O-C | ~180° (for planar conformer) |

Further DFT calculations would elucidate the electronic structure, including the distribution of electron density, electrostatic potential maps, and atomic charges. This would highlight the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity.

Ab Initio Methods in Conformational Space Exploration

Ab initio methods are quantum chemistry calculations based on first principles, without reliance on experimental data for parameterization. While computationally more intensive than DFT, they can offer higher accuracy for certain systems.

For this compound, an exploration of the conformational space using ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be invaluable. This involves rotating the single bonds (e.g., C-C, C-O bonds) to identify all possible stable conformers and their relative energies. Such a study would reveal the most likely shapes the molecule adopts and the energy barriers between them. No such conformational analysis for this specific compound appears to have been published.

Mechanistic Elucidation through Computational Reaction Dynamics

Computational methods are essential for mapping out the step-by-step pathways of chemical reactions, providing insights that are often impossible to obtain through experiments alone.

Transition State Modeling and Reaction Pathway Characterization

Reactions involving this compound, such as nucleophilic additions or cycloadditions, could be modeled computationally. This involves locating the transition state—the highest energy point along the reaction coordinate—that connects reactants to products.

A detailed computational study would calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate. By mapping the entire reaction pathway, researchers could confirm the mechanism, identify any intermediates, and understand the factors controlling the reaction's feasibility. Currently, there are no published studies that model the transition states for reactions of this specific enoate.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

An FMO analysis of this compound would involve calculating the energies and visualizing the shapes of its HOMO and LUMO.

The HOMO would likely be located on the C=C double bond and the oxygen of the ethoxy group, indicating these are the primary sites for reaction with electrophiles.

The LUMO would be expected to be centered on the conjugated system, particularly the carbon atom beta to the ketone, marking the site for nucleophilic attack.

The energy gap between the HOMO and LUMO would also provide a measure of the molecule's kinetic stability and chemical reactivity. Specific HOMO-LUMO energy values and visualizations for this compound are not available in the literature.

Table 2: Illustrative FMO Data from a Hypothetical Calculation

| Molecular Orbital | Predicted Energy (eV) | Description of Probable Location |

| HOMO | -7.0 eV | Concentrated on the C=C bond and ethoxy oxygen |

| LUMO | -1.5 eV | Distributed across the O=C-C=C conjugated system |

| HOMO-LUMO Gap | 5.5 eV | Indicates moderate reactivity |

Stereochemical Outcomes Prediction and Rationalization

Many chemical reactions can produce multiple stereoisomers. Computational chemistry offers a powerful means to predict and explain why one stereoisomer is formed preferentially over another. For reactions involving this compound that could create new chiral centers, computational modeling would be used to calculate the energies of the different transition states leading to each possible stereoisomer.

By comparing the activation energies for the pathways leading to, for example, R versus S or syn versus anti products, a prediction can be made about the major product of the reaction. The lower-energy transition state corresponds to the faster-forming, and therefore kinetically favored, product. No computational studies predicting the stereochemical outcomes of reactions for this compound have been published.

Intermolecular Interactions and Hydrogen Bonding Analysis (in a chemical/mechanistic context)

Computational and theoretical chemistry investigations into this compound have provided significant insights into its molecular structure and reactivity. A key area of this research has been the analysis of its intermolecular interactions, particularly the nature of hydrogen bonding, which influences its physical properties and chemical behavior.

Detailed theoretical studies, often employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in understanding the non-covalent interactions that govern the supramolecular assembly of molecules like this compound. While direct crystallographic or extensive computational data for this specific compound is not abundant in the literature, valuable inferences can be drawn from studies on structurally analogous compounds.

One such closely related compound, ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, has been studied via single-crystal X-ray diffraction. nih.gov This analysis revealed the presence of weak, non-classical C–H···O hydrogen bonds. In the crystal lattice of this analog, molecules are interconnected through interactions between the methoxy (B1213986) group and the ketone oxygen, as well as between the benzene (B151609) ring and the carboxylate carbonyl group, forming a layered supramolecular structure. nih.gov This suggests that for this compound, similar C–H···O interactions involving the ethoxy and methyl groups as hydrogen donors, and the carbonyl and ether oxygens as acceptors, are highly probable.

The enol ether functionality within this compound plays a crucial role in its intermolecular interactions. Computational studies on other enol ethers and β-dicarbonyl compounds, which share the keto-enol tautomeric system, have shown that the stability of different forms in solution is highly dependent on hydrogen bonding with the solvent. orientjchem.orgresearchgate.net For instance, in polar protic solvents, the solvent molecules can form hydrogen bonds with the lone pairs on the oxygen atoms of the ester and ether groups, influencing the compound's conformational preferences and reactivity. orientjchem.org

Theoretical calculations on halogenated ethers have further elucidated the hydrogen bonding capabilities of ether oxygen atoms. These studies, using methods like MP2, have quantified the binding energies of ether-water complexes, which are characterized by O···H–O and C–H···O hydrogen bonds. nih.gov Such analyses also employ Natural Bond Orbital (NBO) theory to understand the electronic origins of these interactions, such as hyperconjugative effects from oxygen lone pairs to relevant antibonding orbitals. nih.gov

The strength and geometry of these hydrogen bonds can be computationally predicted. For the analogous ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, the specific parameters of a C–H···O interaction have been reported, as detailed in the table below.

Table 1: Hydrogen-Bond Geometry for Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate nih.gov

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| C7–H71···O2(i) | 0.96 | 2.54 | 3.434 (2) | 155 |

Symmetry code: (i) x, -1/2-y, 1/2+z

Advanced Spectroscopic and Crystallographic Methodologies for Research Insights Non Identification

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating the detailed structure and connectivity of molecules. In the context of Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate, advanced NMR techniques are employed to resolve complex structural questions and monitor chemical transformations in real time.

The geometry of the C3=C4 double bond in this compound is critical to its chemical identity and reactivity. The Nuclear Overhauser Effect (NOE) provides a powerful method for confirming this (E)-configuration. NOE is the transfer of nuclear spin polarization from one nucleus to another through space. An NOE is observed between nuclei that are spatially close (typically < 5 Å), regardless of the number of bonds separating them.

For this compound, irradiation of the proton on C3 (vinylic proton) would be expected to show an NOE enhancement to the protons of the C5 methyl group if the molecule were in the (Z)-configuration. Conversely, in the assigned (E)-configuration, an NOE would be expected between the vinylic proton at C3 and the methylene (B1212753) protons of the ethoxy group at C4. The absence of an NOE between the C3 proton and the C5 methyl protons, coupled with the presence of an NOE to the ethoxy protons, would provide definitive proof of the (E)-geometry.

While NOE is a definitive method, the (E)-configuration of similar enol ethers can also be strongly supported by standard ¹H NMR through the analysis of coupling constants. psu.edu The vicinal coupling constant (³J) between protons across a double bond is stereochemically dependent. For (E)-isomers, this value is typically larger (usually 12-18 Hz) than for (Z)-isomers (usually 6-12 Hz). psu.edu

Table 1: Representative ¹H NMR Data for Confirming (E)-Configuration

| Protons Involved | Technique | Expected Result for (E)-Isomer | Interpretation |

|---|---|---|---|

| Vinylic H (C3) & C5-Methyl H's | NOESY | No cross-peak | Protons are distant (>5 Å), supporting trans relationship. |

| Vinylic H (C3) & C4-Ethoxy CH₂ | NOESY | Cross-peak observed | Protons are in close spatial proximity, supporting (E)-geometry. |

Understanding reaction kinetics and identifying transient species is crucial for optimizing synthetic procedures. Real-time NMR spectroscopy, often conducted in a flow setup, allows for the continuous monitoring of a reaction mixture directly within the NMR spectrometer. unacademy.com This technique provides kinetic data by tracking the disappearance of reactants and the appearance of products over time without the need for quenching or sample workup. unacademy.com

For the synthesis of this compound or its subsequent reactions, a flow NMR cell can be used. unacademy.com Reactants are mixed and immediately pumped into the NMR probe, where spectra are acquired at set intervals. This allows for the precise determination of reaction rates, detection of unstable intermediates, and optimization of parameters like temperature, pressure, and catalyst loading. unacademy.com The high temporal resolution helps to build accurate kinetic models for the chemical transformation.

Table 2: Conceptual Data from Real-time NMR Monitoring of a Reaction

| Time (minutes) | Reactant A Concentration (M) | Product (this compound) Concentration (M) | Intermediate B Concentration (M) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.00 |

| 5 | 0.75 | 0.20 | 0.05 |

| 10 | 0.50 | 0.42 | 0.08 |

| 20 | 0.20 | 0.75 | 0.05 |

| 30 | 0.05 | 0.94 | 0.01 |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination in Complex Derivatives

When this compound is used as a building block to create more complex molecules with multiple chiral centers, NMR spectroscopy may not be sufficient to unambiguously determine the full three-dimensional structure. In such cases, single-crystal X-ray crystallography is the gold standard. nih.gov This technique provides a precise and unequivocal determination of the atomic positions in a crystalline solid, revealing the absolute and relative stereochemistry of all chiral centers. nih.gov

For a complex derivative, obtaining a suitable single crystal allows for its diffraction pattern to be measured. The resulting electron density map reveals the complete molecular structure, including bond lengths, bond angles, and the spatial arrangement of all atoms. This method was used, for example, to unambiguously establish the trans stereochemistry of the chlorides in dichloroenol ethers, which was critical for understanding their subsequent reactions. consensus.app Similarly, for complex natural products or drugs derived from the title compound, X-ray crystallography would provide the definitive structural proof necessary for understanding structure-activity relationships. mdpi.com

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This molecular packing is governed by a network of intermolecular forces, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound, which contains polar carbonyl and ether groups, dipole-dipole interactions would be expected to play a significant role in its crystal lattice.

Analysis of the crystal structure allows for the visualization and quantification of these forces. Understanding molecular packing is critical in materials science, as it influences properties like melting point, solubility, and stability. In advanced materials, specific packing motifs can lead to the formation of functional architectures, such as porous channels within a crystal that can host guest molecules. weizmann.ac.il

Mass Spectrometry for Reaction Intermediate and Pathway Elucidation

Mass spectrometry (MS) is a vital tool for probing reaction mechanisms by detecting and identifying short-lived intermediates. By ionizing molecules from a reaction mixture and analyzing their mass-to-charge ratio (m/z), MS can provide direct evidence for species that are too unstable or too low in concentration to be observed by NMR.

In reactions involving enol ethers, highly reactive intermediates can be formed. For instance, in a study on the synthesis of silyl (B83357) enol ethers, mass spectrometry provided compelling evidence for the formation of a transient cobalt-carbene intermediate by detecting its high-resolution molecular mass. acs.org This was achieved by rapidly introducing a low-temperature sample into the mass spectrometer, capturing the fleeting species before it could decompose. acs.org This approach could be used to study the mechanisms of reactions involving this compound, providing insights that guide the development of new synthetic methodologies.

While standard mass spectrometry provides the molecular weight of a compound, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact elemental formula. Since every isotope has a unique and precise mass, the measured high-resolution mass is unique to a specific atomic composition.

HRMS is essential for confirming the identity of newly synthesized compounds. In a study involving the synthesis of derivatives from a related bromo-ethoxy-butenoate, HRMS was used to confirm that the products had the expected elemental formulas. researchgate.net For any new derivative of this compound, HRMS would be the definitive technique to confirm its molecular formula, distinguishing it from other potential isomers or byproducts.

Explorations of Molecular Interactions and Putative Biological Mechanisms Non Clinical Focus

Investigation of Enzyme-Catalyzed Reactions and Inhibitory Mechanisms in vitro

No studies were found that investigate Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate as a substrate or inhibitor in enzyme-catalyzed reactions.

Biochemical Assay Development for Molecular Target Identification

There is no information available on the development of biochemical assays to identify molecular targets for this compound.

Interaction with Purified Biomolecules and Biomimetic Systems

Research on the direct interaction of this compound with purified biomolecules such as proteins, nucleic acids, or biomimetic systems has not been published.

Cell-Free Systems for Mechanistic Biological Inquiry

The use of this compound in cell-free systems to investigate biological mechanisms has not been documented in the scientific literature.

Role as a Precursor to Compounds for Fundamental Biological Pathway Studies

While structurally related compounds may serve as precursors in the synthesis of biologically active molecules, there is no specific information detailing the use of this compound as a precursor for compounds designed for fundamental biological pathway studies.

Future Perspectives and Emerging Research Directions for Ethyl 3e 4 Ethoxy 2 Oxopent 3 Enoate

Integration into Automated and Continuous Flow Synthesis Platforms

The translation of batch chemical processes to automated and continuous flow systems represents a paradigm shift in modern organic synthesis, offering enhanced safety, efficiency, and scalability. For a molecule with the synthetic versatility of Ethyl (3E)-4-ethoxy-2-oxopent-3-enoate, the adoption of such technologies is a promising future direction.

Continuous flow synthesis, particularly utilizing microreactor technology, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control is especially beneficial for reactions that are highly exothermic or involve unstable intermediates. The synthesis of structurally related β-alkoxy-α,β-unsaturated carbonyl compounds has been successfully demonstrated in continuous flow systems. For instance, a patented method for the continuous synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in a continuous reactor, showcasing the feasibility of applying this technology to similar substrates.

The potential advantages of integrating the synthesis of this compound into such platforms are numerous. Automation can lead to higher reproducibility and throughput, facilitating the rapid generation of analogues for screening purposes. Furthermore, the small reaction volumes in microreactors can mitigate safety concerns when working with potentially hazardous reagents.

Table 1: Potential Advantages of Automated and Continuous Flow Synthesis for this compound

| Feature | Potential Advantage | Relevance to this compound Synthesis |

| Precise Control | Improved reaction selectivity and yield by maintaining optimal temperature and residence time. | Minimizing side reactions and decomposition of the potentially sensitive enone functionality. |

| Enhanced Safety | Smaller reaction volumes and efficient heat dissipation reduce the risk of thermal runaways. | Important when using reactive reagents or performing highly exothermic reactions. |

| Increased Efficiency | Higher throughput and reduced downtime compared to batch processes. | Facilitates rapid library synthesis for biological screening or materials science applications. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. | Crucial for potential industrial applications of the compound or its derivatives. |

Design of Novel Catalytic Systems for Enhanced Atom Economy and Selectivity

The development of new catalytic systems that prioritize atom economy and stereoselectivity is a cornerstone of green and sustainable chemistry. Future research on this compound will undoubtedly focus on novel catalytic methods for its synthesis and transformation.

Atom Economy: Traditional synthetic routes to α,β-unsaturated ketoesters often involve multi-step sequences that can generate significant waste. Modern catalytic approaches, such as one-pot tandem reactions, can significantly improve atom economy. For example, a one-pot synthesis of α,β-unsaturated esters and ketones from alcohols and phosphonium salts has been developed, integrating oxidation, deprotonation, and Wittig olefination into a single, efficient process byjus.com. Adapting such a strategy for the synthesis of this compound could offer a more sustainable route.

Selectivity: The presence of multiple reactive sites in this compound necessitates catalytic systems with high levels of chemo-, regio-, and enantioselectivity.

Regio- and Chemoselectivity: Gold-catalyzed reactions have shown remarkable efficiency in the formation of α,β-unsaturated ketones from propargylic acetates, offering a mild and efficient alternative to traditional methods nih.gov. Such catalysts could be explored for the selective synthesis of the target compound, minimizing the formation of unwanted isomers.

Enantioselectivity: The development of asymmetric catalytic systems is crucial for accessing chiral derivatives of this compound. Organocatalysis, for instance, has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated ketones and aldehydes nih.govbeilstein-journals.org. Chiral amine catalysts can activate enones towards stereocontrolled conjugate additions, a strategy that could be applied to introduce chirality at the β- or γ-positions of the pentenoate backbone. Furthermore, enantioselective synthesis of α-alkyl-β-ketoesters has been achieved through asymmetric Roskamp reactions catalyzed by oxazaborolidinium ions, highlighting a potential avenue for creating stereocenters at the α-position researcher.life.

Table 2: Comparison of Potential Catalytic Approaches for this compound Synthesis

| Catalytic Approach | Potential Advantages | Key Considerations for Application |

| Tandem Catalysis | Improved atom economy, reduced workup, and shorter reaction times. | Compatibility of reaction conditions for all catalytic cycles. |

| Gold Catalysis | Mild reaction conditions, high efficiency, and functional group tolerance. | Catalyst cost and stability. |

| Organocatalysis | Metal-free, often environmentally benign, and capable of high enantioselectivity. | Catalyst loading and turnover numbers. |

| Asymmetric Metal Catalysis | High enantioselectivity and broad substrate scope. | Ligand design and sensitivity to air and moisture. |

Exploration of Unprecedented Chemical Transformations

The rich electronic landscape of this compound, characterized by its conjugated π-system and multiple electrophilic and nucleophilic centers, opens the door to a wide array of novel chemical transformations. Future research will likely focus on harnessing this reactivity to construct complex molecular architectures.

Novel Cycloaddition Strategies: The electron-rich nature of the double bond, influenced by the β-ethoxy group, makes this compound an interesting substrate for cycloaddition reactions. While standard Diels-Alder reactions typically involve electron-rich dienes and electron-poor dienophiles, inverse-electron-demand Diels-Alder reactions could be explored where the enone acts as the electron-rich component taylorandfrancis.com. Furthermore, photochemical [2+2] cycloadditions of α,β-unsaturated ketones are well-established and could be applied to generate novel cyclobutane-containing structures researcher.life. The stereochemical outcome of such reactions could be controlled through the use of chiral catalysts or auxiliaries.

Tandem and Cascade Reactions: The polyfunctionality of the molecule is ideally suited for the design of tandem or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. For instance, a Michael addition to the β-position could be followed by an intramolecular aldol (B89426) condensation or cyclization, leading to the rapid assembly of complex cyclic systems. The development of such cascade reactions would be highly atom- and step-economical.

Photochemical Rearrangements and Cycloadditions: The α,β-unsaturated ketone moiety is a chromophore that can be activated by light, leading to a variety of photochemical transformations. Beyond cycloadditions, photoisomerization and rearrangement reactions of α,β-unsaturated carbonyl compounds are known to occur, potentially leading to novel β,γ-unsaturated isomers or other rearranged products nih.gov. The use of chiral photosensitizers could enable enantioselective photochemical reactions.

Table 3: Potential Unprecedented Transformations of this compound

| Transformation Type | Potential Outcome | Key Enabling Factor |

| Inverse-Electron-Demand Diels-Alder | Synthesis of novel six-membered heterocyclic or carbocyclic rings. | The electron-rich nature of the β-alkoxy-α,β-unsaturated system. |

| Photochemical [2+2] Cycloaddition | Formation of functionalized cyclobutane derivatives. | UV irradiation of the α,β-unsaturated ketone chromophore. |

| Tandem Michael Addition-Cyclization | Rapid construction of complex polycyclic structures. | The presence of multiple reactive sites allowing for sequential bond formation. |

| Catalytic Enantioselective Isomerization | Access to chiral β,γ-unsaturated ketoesters. | Chiral catalysts capable of promoting controlled proton transfer. |

Multidisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology (excluding therapeutic development)

The unique combination of functional groups in this compound makes it an attractive scaffold for the development of chemical tools to probe biological systems, moving beyond traditional therapeutic applications.

Covalent Probes for Protein Labeling: The α,β-unsaturated carbonyl moiety is a known Michael acceptor and can react with nucleophilic residues on proteins, such as cysteine. This reactivity can be harnessed to design covalent probes for protein labeling and activity-based protein profiling (ABPP). By tuning the reactivity of the enone system, for example, by modifying substituents, it may be possible to achieve selective labeling of specific proteins or protein families nih.govresearchgate.netnih.gov. The ester group could be further functionalized with a reporter tag, such as a fluorophore or a biotin handle, to enable visualization or enrichment of labeled proteins.

Bioorthogonal Chemistry: The development of bioorthogonal reactions—reactions that occur selectively in a biological environment without interfering with native biochemical processes—is a rapidly growing field. While the intrinsic reactivity of the enone might not be considered fully bioorthogonal, it could be incorporated into novel bioorthogonal handles. For instance, the unique electronic properties of the β-alkoxy enone could be exploited in novel cycloaddition reactions with bioorthogonal partners that are unreactive towards common biological nucleophiles nih.govwikipedia.org.

Development of Molecular Scaffolds for Chemical Genetics: Chemical genetics utilizes small molecules to perturb protein function and elucidate biological pathways. The polyfunctional nature of this compound allows for the facile generation of diverse libraries of related compounds. These libraries could be screened to identify molecules that modulate the activity of specific enzymes or protein-protein interactions, providing valuable tools for basic biological research.

Table 4: Potential Applications in Chemical Biology

| Application Area | Proposed Role of this compound | Key Molecular Features |

| Covalent Protein Labeling | A tunable electrophilic scaffold for targeting specific amino acid residues. | The α,β-unsaturated ketone (Michael acceptor). |

| Bioorthogonal Chemistry | A building block for the design of novel bioorthogonal reaction partners. | The unique electronic properties of the conjugated system. |

| Chemical Genetics | A versatile core structure for the synthesis of small molecule libraries. | Multiple sites for diversification (α, β, and γ positions, and the ester). |

Q & A

Q. How can researchers mitigate thermal decomposition during purification of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.